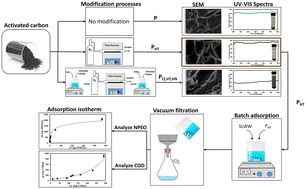Removal of nonylphenol ethoxylate from laundry wastewater using modified and functionalized activated carbon†
Environmental Science: Water Research & Technology Pub Date: 2023-07-17 DOI: 10.1039/D3EW00329A
Abstract
Nonylphenol ethoxylate surfactants find wide applications in various industries. These surfactants could be used mainly as washing agents, pesticides, and in textile and leather manufacturing. However, their presence in aquatic environments has raised significant global health concerns. To address this issue, we conducted a study to investigate the impact of surface chemical groups on the removal of nonylphenol ethoxylate (NPEO) from synthetic laundry wastewater using different samples of coal-based activated carbon. The following treatments were carried out to prepare a series of samples: acid treatment with 10% HCl at 75 °C, heat treatment at 900 °C under N2 flow, and oxidation in 10% HNO3 at 75 °C. The impact of carbon treatments on the NPEO3–17 and COD adsorption were examined by conducting batch adsorption using the modified carbons and synthetic laundry wastewater (SLWW) containing NPEO with the ethoxylate chain in the range of 3 to 17. Unmodified and modified activated carbon samples were characterized in terms of structural, morphological and chemical properties. The samples obtained by thermal treatment under N2 flow at 900 °C achieved the highest removal efficiency (of up to 99%) for the adsorption of NPEO3–17. Our results have proven that the highly improved removal efficiency of NPEO3–17 is due to the increase of surface hydrophobicity of the heat-treated activated carbon. When the concentrations were below the critical micelle concentration, the ethoxylated surfactants are adsorbed as monomers by their hydrophobic moiety on a hydrophobic surface of activated carbon. Additional experiments were carried out to describe the sorption phenomenon, followed by the determination of the kinetic of NPEO3–17 and COD removal using modified activated carbon. The application of Langmuir isotherm provided the best fit for NPEO3–17 removal and allowed the determination of the adsorption rate constant (Ka = 0.0506 L μg−1) and the maximum adsorption capacity (Qm = 2168.3 μg g−1). The initial adsorption rate for COD removal was 420 mg g−1 min−1. After ten cycles, the COD removal efficiency reduced from 80% to 50%, indicating the presence of unoccupied active sites in the activated carbon.


Recommended Literature
- [1] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [2] VE-cadherin-based matrix promoting the self-reconstruction of pro-vascularization microenvironments and endothelial differentiation of human mesenchymal stem cells†
- [3] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [4] Stripping voltammetry at chemically modified graphenes
- [5] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [6] Front cover
- [7] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†
- [8] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [9] Contents list
- [10] (2-Methylpiperidine)PbI3: an ABX3-type organic–inorganic hybrid chain compound and its semiconducting nanowires with photoconductive properties†










